molecular formula C20H20N4O2 B3000730 8-(4-Benzylpiperazin-1-yl)-5-nitroquinoline CAS No. 840456-68-0

8-(4-Benzylpiperazin-1-yl)-5-nitroquinoline

Cat. No.: B3000730
CAS No.: 840456-68-0
M. Wt: 348.406
InChI Key: ILPJQNPNRKFPRX-UHFFFAOYSA-N
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Description

8-(4-Benzylpiperazin-1-yl)-5-nitroquinoline is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a nitro group at the 5-position and a benzylpiperazine moiety at the 8-position, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Benzylpiperazin-1-yl)-5-nitroquinoline typically involves a multi-step process. One common method starts with the nitration of quinoline to introduce the nitro group at the 5-position. This is followed by the substitution of the 8-position with a benzylpiperazine moiety. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

8-(4-Benzylpiperazin-1-yl)-5-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Further oxidized derivatives of the nitro group.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • 2-(4-(4-Substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide derivatives

Uniqueness

8-(4-Benzylpiperazin-1-yl)-5-nitroquinoline stands out due to its specific substitution pattern on the quinoline core, which imparts unique chemical and biological properties. Its combination of a nitro group and a benzylpiperazine moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-5-nitroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-24(26)18-8-9-19(20-17(18)7-4-10-21-20)23-13-11-22(12-14-23)15-16-5-2-1-3-6-16/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPJQNPNRKFPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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